

# Phase transition temperature of Potassium tetrafluoroaluminate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Potassium tetrafluoroaluminate

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## An In-depth Technical Guide to the Phase Transition Temperatures of **Potassium Tetrafluoroaluminate** (KAlF<sub>4</sub>)

This guide provides a comprehensive overview of the phase transitions of **Potassium Tetrafluoroaluminate** (KAlF<sub>4</sub>), a compound of significant interest in various industrial applications, including as a flux in the smelting of secondary aluminum.<sup>[1][2]</sup> Understanding its thermal behavior and structural changes at different temperatures is critical for optimizing its use and for the development of new applications.

## Crystalline Structure and Polymorphism

**Potassium tetrafluoroaluminate** is known to exist in at least two solid polymorphic forms at atmospheric pressure.<sup>[3][4][5][6]</sup> The room-temperature phase possesses a tetragonal crystal structure, belonging to the P4/mbm space group.<sup>[3][4][5][6]</sup> As the temperature increases, KAlF<sub>4</sub> undergoes a phase transition to a high-temperature monoclinic structure with a P2<sub>1</sub>/m space group.<sup>[3][4][5][6]</sup>

Both of these crystalline forms are characterized by a layered structure composed of potassium ions (K<sup>+</sup>) and aluminum hexafluoride ([AlF<sub>6</sub>]<sup>3-</sup>) octahedra.<sup>[3][4][5]</sup> In this arrangement, each [AlF<sub>6</sub>]<sup>3-</sup> octahedron shares four of its corners with four other adjacent octahedra within the same layer.<sup>[3][4]</sup>

## Phase Transition and Melting Point Data

The transition from the low-temperature tetragonal phase to the high-temperature monoclinic phase is a key thermal event. Following this solid-solid phase transition, further heating leads to the melting of the compound. The reported temperatures for these transitions vary across different studies, which can be attributed to variations in experimental conditions and measurement techniques. A summary of the reported transition temperatures is presented in Table 1.

Thermal Event	Reported Temperature (°C)	Reported Temperature (K)	Experimental Method	Reference
Tetragonal to Monoclinic Phase Transition	~400	~673	In situ High-Temperature XRD and Raman Spectroscopy	[3][4][5][6]
Melting Point	~549	~822	Differential Thermal Analysis (DTA)	[7]
Melting Point	574	847	Phase Equilibria Investigation	[8]
Melting Point	575	848	Not specified in abstract	[3][5][9]
Melting Point	>600	>873	Not specified	[1][2]

## Experimental Protocols

The determination of phase transition temperatures in  $\text{KAlF}_4$  has been primarily accomplished through thermal analysis and in situ structural analysis techniques.

## In situ High-Temperature X-ray Diffraction (XRD) and Raman Spectroscopy

- Objective: To investigate the temperature-dependent micro-structure of  $\text{KAlF}_4$  in both its solid and molten states.[3][4]

- Methodology:
  - A powdered sample of  $\text{KAlF}_4$  is placed on a high-temperature stage within an X-ray diffractometer or a Raman spectrometer.
  - The sample is heated at a controlled rate, and XRD patterns or Raman spectra are collected at various temperature intervals.
  - Changes in the diffraction patterns (e.g., appearance or disappearance of peaks, shifts in peak positions) or Raman bands are indicative of a phase transition.
  - The crystal structure of the different phases is determined by analyzing the collected data. For instance, the transition from the tetragonal ( $P4/\text{mbm}$ ) to the monoclinic ( $P2_1/\text{m}$ ) phase is identified through these structural changes.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

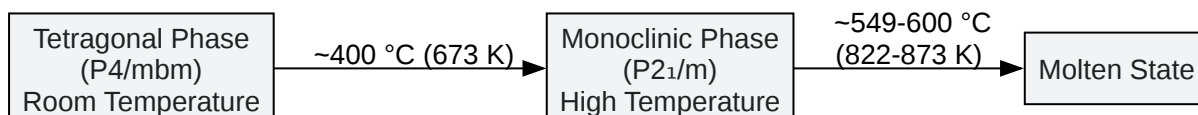
## Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

- Objective: To measure the temperatures of phase transitions and to assess the thermal stability of the compound.[\[7\]](#)
- Methodology:
  - A small, known mass of the  $\text{KAlF}_4$  sample is placed in a crucible, with an empty crucible serving as a reference.
  - The sample and reference are heated at a constant rate in a controlled atmosphere.
  - DTA measures the temperature difference between the sample and the reference. An endothermic or exothermic event, such as a phase transition or melting, results in a peak on the DTA curve.
  - TGA simultaneously measures the mass of the sample as a function of temperature, which is useful for identifying any decomposition or mass loss events.
  - The onset of a peak in the DTA curve is typically taken as the transition temperature. For  $\text{KAlF}_4$ , an endothermic peak at approximately 549 °C was identified as its melting point in

one study.[7]

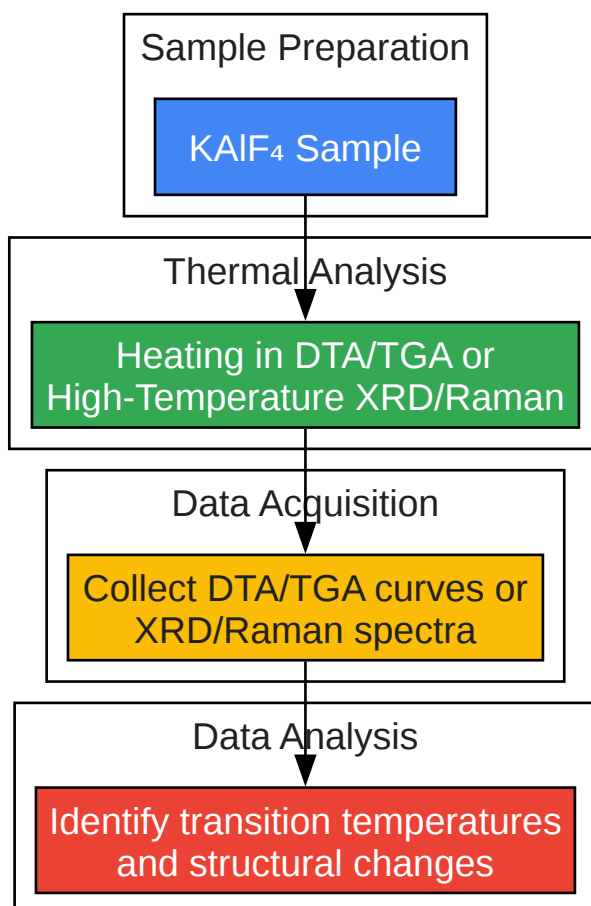
## Visualizations

The following diagrams illustrate the phase transition pathway and a typical experimental workflow for the thermal analysis of  $\text{KAlF}_4$ .



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Caption: Phase transition pathway of  $\text{KAlF}_4$  with increasing temperature.



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Caption: Experimental workflow for thermal analysis of  $\text{KAlF}_4$ .

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